molecular formula C16H19BrN2O5 B15033021 Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15033021
M. Wt: 399.24 g/mol
InChI Key: RXBNIYSQIDYHOQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine ring substituted with a bromo-dimethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, followed by demethylation using BBr3 . Another approach involves the reaction of 3,4-dimethoxybenzaldehyde with bromine in acetic acid to form 2-bromo-4,5-dimethoxybenzaldehyde, which is then further reacted with acetonitrile and reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular functions . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for scientific studies.

Properties

Molecular Formula

C16H19BrN2O5

Molecular Weight

399.24 g/mol

IUPAC Name

ethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19BrN2O5/c1-5-24-15(20)13-8(2)18-16(21)19-14(13)9-6-11(22-3)12(23-4)7-10(9)17/h6-7,14H,5H2,1-4H3,(H2,18,19,21)

InChI Key

RXBNIYSQIDYHOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2Br)OC)OC)C

Origin of Product

United States

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